N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE
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Overview
Description
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been developed and utilized as anticancer agents .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells . The nature of these interactions often involves inducing pro-oxidative effects, which increase reactive oxygen species in cells.
Cellular Effects
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE may have similar cellular effects as other benzofuran derivatives. For example, some benzofuran derivatives have been found to inhibit cell growth in various cancer cell lines . They can influence cell function by increasing reactive oxygen species, especially at 12 hours of incubation.
Molecular Mechanism
It is known that benzofuran derivatives can interact with their targets by inducing pro-oxidative effects, which increase reactive oxygen species in cells. This interaction can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to exhibit more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .
Metabolic Pathways
It is known that dioxin biodegradation pathways can form several benzofuran derivatives .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzofuran derivatives can interact with various subcellular compartments or organelles .
Preparation Methods
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE involves several steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis (MWI) to achieve high yields and purity .
Chemical Reactions Analysis
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE is unique due to its specific structure and biological activities. Similar compounds include:
Benzothiophene derivatives: Known for their anticancer properties.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Exhibits significant anticancer activity.
Macrocyclic benzofuran compounds: Have anti-hepatitis C virus activity.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-18-10-6-4-8-15(18)20(23)21-12-11-16(22)19-13-14-7-3-5-9-17(14)25-19/h3-10,13,16,22H,2,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIFOBTOQEAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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